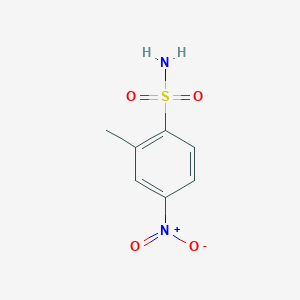

2-Methyl-4-nitrobenzene-1-sulfonamide

説明

Synthesis Analysis

The synthesis of 2-Methyl-4-nitrobenzene-1-sulfonamide and its derivatives can involve several methods, including direct sulfonation, nitration, and subsequent modifications. One notable approach for the preparation of similar sulfonamide structures includes alkylation reactions, where 2- and 4-Nitrobenzenesulfonamides, prepared from primary amines, undergo smooth alkylation to yield N-alkylated sulfonamides in near-quantitative yields. These sulfonamides can be deprotected via Meisenheimer complexes, offering a versatile pathway for secondary amine production (Fukuyama, Chung-Kuang Jow, & Mui Cheung, 1995).

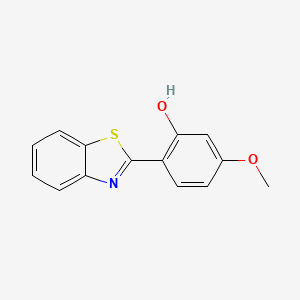

Molecular Structure Analysis

The molecular structure and conformational properties of compounds similar to 2-Methyl-4-nitrobenzene-1-sulfonamide have been studied extensively. For instance, research on para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide reveals the existence of multiple conformers. These studies provide insights into the spatial arrangement of atoms, bond lengths, angles, and potential energy surfaces that define the molecule's geometry and stability (Petrov et al., 2008).

Chemical Reactions and Properties

2-Methyl-4-nitrobenzene-1-sulfonamide participates in various chemical reactions, reflecting its utility in organic synthesis. Its reactivity allows for the creation of complex molecular structures, such as sultams and benzothiazoles, through redox-neutral and atom-economical processes. Such reactions leverage the compound's functional groups to form new bonds and molecular frameworks with high yield and specificity (Nguyen & Retailleau, 2017).

Physical Properties Analysis

The physical properties of 2-Methyl-4-nitrobenzene-1-sulfonamide, such as melting point, solubility, and crystalline structure, are crucial for its application in material science and synthesis. X-ray diffraction studies offer detailed information on the crystalline structure, revealing the spatial arrangement of atoms and the molecular conformation in solid state. Such analysis aids in understanding the compound's behavior in various solvents and conditions (Stenfors & Ngassa, 2021).

Chemical Properties Analysis

The chemical properties of 2-Methyl-4-nitrobenzene-1-sulfonamide, including its reactivity with different reagents, stability under various conditions, and the mechanisms of its reactions, are essential for its application in synthesis. Studies focusing on the electrochemical behavior and redox properties provide insights into how the compound interacts in chemical reactions, influencing the development of new synthetic methodologies and the optimization of existing ones (Asirvatham & Hawley, 1974).

科学的研究の応用

Versatility in Chemistry

- Alkylation and Deprotection : 2- and 4-Nitrobenzenesulfonamides, including 2-Methyl-4-nitrobenzene-1-sulfonamide, are used in alkylation processes. They undergo smooth alkylation, providing a method for preparing N-alkylated sulfonamides in high yields. These compounds can be easily deprotected to yield secondary amines, showcasing their versatility in chemical synthesis (Fukuyama, Chung-Kuang Jow, & Cheung, 1995).

Biochemical Insights

- Carbonic Anhydrase Inhibition : Studies have identified the role of N-substituted and unsubstituted 4-nitrobenzenesulfonamides in inhibiting carbonic anhydrase. These compounds, including 2-Methyl-4-nitrobenzene-1-sulfonamide, exhibit characteristics valuable in understanding and potentially manipulating biochemical pathways (Duffel et al., 1986).

Electrochemical Behavior

- Redox Behavior : Electrochemical studies have been conducted on compounds like 2-Methyl-4-nitrobenzene-1-sulfonamide. These studies provide insights into the redox behavior of such compounds, offering valuable information for their application in electrochemistry and materials science (Asirvatham & Hawley, 1974).

Pharmacological Research

- Cancer Cell Apoptosis : Sulfonamide derivatives, including 2-Methyl-4-nitrobenzene-1-sulfonamide, have been synthesized and evaluated for their anticancer activity. These compounds have shown potential in inducing apoptosis in cancer cells, demonstrating their importance in medical research (Cumaoğlu et al., 2015).

Green Chemistry

- Synthesis of Sulfonamides and Sulfones : Using paired electrochemical methods, compounds like 2-Methyl-4-nitrobenzene-1-sulfonamide are employed in the synthesis of new sulfonamides and sulfones. This approach emphasizes the importance of environmentally friendly synthesis methods in chemistry (Mokhtari, Nematollahi, & Salehzadeh, 2018).

Antimicrobial Properties

- Inhibiting Bacterial Growth : Sulfonamide derivatives, including 2-Methyl-4-nitrobenzene-1-sulfonamide, have been synthesized and tested for their antimicrobial properties. Their ability to inhibit bacterial growth underlines their potential in addressing antibiotic resistance and infectious diseases (Saleem et al., 2018).

Molecular Dynamics

- Conformational Analysis : Studies involving gas electron diffraction and quantum chemical calculations on methylbenzene sulfonamides, which include 2-Methyl-4-nitrobenzene-1-sulfonamide, provide insights into their molecular structure and conformation. This information is crucial for understanding their reactivity and interaction in various chemical processes (Petrov et al., 2008).

Safety And Hazards

2-Methyl-4-nitrobenzene-1-sulfonamide is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also a suspected carcinogen with experimental tumorigenic data .

特性

IUPAC Name |

2-methyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRWKUUAOATUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

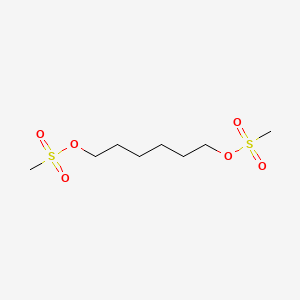

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309527 | |

| Record name | 2-methyl-4-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-nitrobenzene-1-sulfonamide | |

CAS RN |

22952-19-8 | |

| Record name | NSC212234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)